molecular formula C17H12N2O5 B12475355 N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide

N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide

Cat. No.: B12475355
M. Wt: 324.29 g/mol
InChI Key: KGOJCGJYCHXFFI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an acetylphenyl group, a nitro group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide typically involves a multi-step process. One common method starts with the reaction of p-aminoacetophenone with maleic anhydride to form an intermediate product. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the cyclization of the nitrated intermediate in the presence of a suitable catalyst to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form different benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-5-nitro-1-benzofuran-3-carboxamide.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzofuran moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)quinoline-3-carboxamide
  • N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide is unique due to the presence of both the nitro and benzofuran groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C17H12N2O5/c1-10(20)11-2-4-12(5-3-11)18-17(21)15-9-24-16-7-6-13(19(22)23)8-14(15)16/h2-9H,1H3,(H,18,21)

InChI Key

KGOJCGJYCHXFFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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